Ethyl 5-fluorohexanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 5-fluorohexanoate: is an organic compound with the molecular formula C8H15FO2 It is an ester derived from hexanoic acid and ethanol, with a fluorine atom attached to the fifth carbon of the hexanoic acid chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Ethyl 5-fluorohexanoate can be synthesized through several methods. One common approach involves the reaction of ethyl 2-bromohexanoate with potassium fluoride in the presence of a phase-transfer catalyst like tetra-n-butylammonium fluoride. The reaction is typically carried out under an inert atmosphere at elevated temperatures (around 140°C) to facilitate the substitution of the bromine atom with a fluorine atom .
Industrial Production Methods: In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as distillation and extraction are employed to obtain the desired product with high purity.
Analyse Chemischer Reaktionen
Types of Reactions: Ethyl 5-fluorohexanoate undergoes various chemical reactions, including:
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Hydrolysis: Acidic (HCl) or basic (NaOH) conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed:
Hydrolysis: 5-Fluorohexanoic acid and ethanol.
Reduction: 5-Fluorohexanol.
Substitution: Various substituted hexanoates depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Ethyl 5-fluorohexanoate has several applications in scientific research:
Wirkmechanismus
The mechanism of action of ethyl 5-fluorohexanoate involves its interaction with various molecular targets and pathways. The fluorine atom in the compound can influence the electronic properties of the molecule, affecting its reactivity and interactions with biological targets. In enzyme-catalyzed reactions, the presence of the fluorine atom can alter the enzyme’s substrate specificity and catalytic efficiency .
Vergleich Mit ähnlichen Verbindungen
- Ethyl 2-fluorohexanoate
- Ethyl 3-fluorohexanoate
- Ethyl 4-fluorohexanoate
Comparison: Ethyl 5-fluorohexanoate is unique due to the position of the fluorine atom on the fifth carbon of the hexanoic acid chain. This positional isomerism can lead to differences in chemical reactivity, physical properties, and biological activity compared to its analogs. For instance, the specific placement of the fluorine atom can influence the compound’s lipophilicity, metabolic stability, and interaction with biological targets .
Eigenschaften
CAS-Nummer |
63765-77-5 |
---|---|
Molekularformel |
C8H15FO2 |
Molekulargewicht |
162.20 g/mol |
IUPAC-Name |
ethyl 5-fluorohexanoate |
InChI |
InChI=1S/C8H15FO2/c1-3-11-8(10)6-4-5-7(2)9/h7H,3-6H2,1-2H3 |
InChI-Schlüssel |
NPPLOQPYSBIGSI-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)CCCC(C)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.